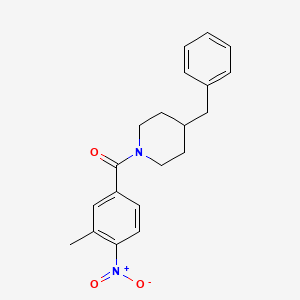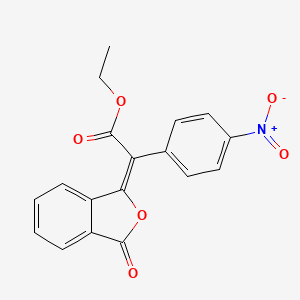
ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate, also known as ethyl (E)-3-(4-nitrophenyl)-2-oxo-2,3-dihydro-1H-benzo[f]chromene-4-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
The mechanism of action of ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate is not fully understood. However, studies have suggested that the compound may exert its biological and pharmacological activities by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been reported to exhibit various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been shown to inhibit cell proliferation in cancer cells.
2. Induction of apoptosis: Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been reported to induce apoptosis in cancer cells.
3. Inhibition of pro-inflammatory cytokines: Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate in lab experiments is its potential biological and pharmacological activities. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and antibacterial activities, making it a promising candidate for drug development.
However, one of the limitations of using ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate in lab experiments is its potential toxicity. Studies have reported that the compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate. Some of these include:
1. Development of novel drug candidates: Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has shown promising anti-cancer activity, making it a potential candidate for the development of novel anti-cancer drugs.
2. Investigation of the mechanism of action: Further studies are needed to fully understand the mechanism of action of ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate and its potential targets.
3. Evaluation of toxicity: The potential toxicity of ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate needs to be further evaluated to determine its safety for use in humans.
4. Investigation of structure-activity relationship: The structure-activity relationship of ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate needs to be further investigated to identify more potent analogs.
Conclusion
In conclusion, ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological activities. The compound has shown promising anti-cancer, anti-inflammatory, and antibacterial activities, making it a potential candidate for drug development. However, further studies are needed to fully understand the mechanism of action and potential toxicity of the compound.
Synthesis Methods
Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate can be synthesized using a one-pot reaction method. The reaction involves the condensation of 4-nitrobenzaldehyde and ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate acetoacetate in the presence of piperidine as a catalyst and ethanol as a solvent. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been studied for its potential biological and pharmacological activities. Some of the scientific research applications of this compound include:
1. Anti-cancer activity: Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
2. Anti-inflammatory activity: Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anti-bacterial activity: Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
properties
IUPAC Name |
ethyl (2E)-2-(4-nitrophenyl)-2-(3-oxo-2-benzofuran-1-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-2-24-18(21)15(11-7-9-12(10-8-11)19(22)23)16-13-5-3-4-6-14(13)17(20)25-16/h3-10H,2H2,1H3/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRSNBJXJGTTMN-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\C2=CC=CC=C2C(=O)O1)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

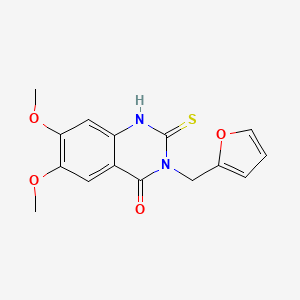
![1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5872135.png)
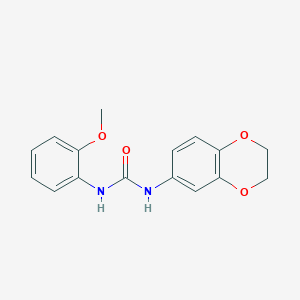
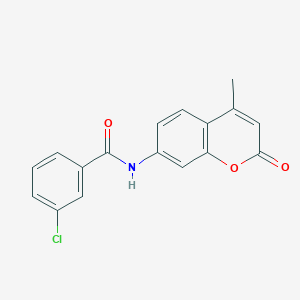
![ethyl N-[(4-bromophenyl)sulfonyl]benzenecarboximidoate](/img/structure/B5872151.png)

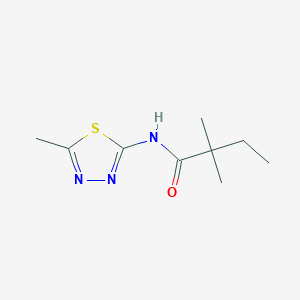
![4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5872173.png)
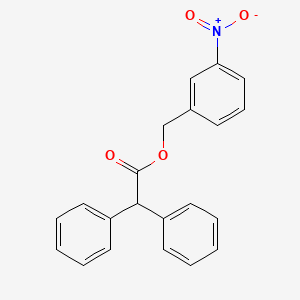
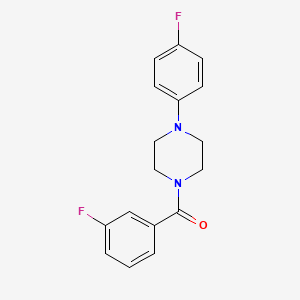
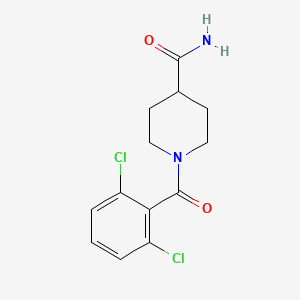
![2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5872216.png)
![2,2,2-trifluoro-N-{[(4-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5872224.png)
